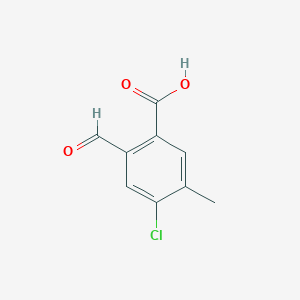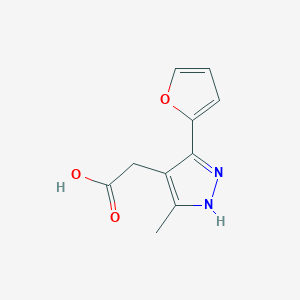
4-(ピナコールボロン酸エステル)-2-(ジメチルアミノ)ピリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” is an organoboron compound that is extensively used in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Molecular Structure Analysis
The molecular formula of “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” is C13H24BClN2O3 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a significant application of organoboron compounds. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical and Chemical Properties Analysis
The general physical and chemical properties of boron reagents like “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .
科学的研究の応用
鈴木・宮浦カップリング
鈴木・宮浦(SM)カップリング反応は、炭素-炭素結合を形成するための強力な方法です。有機ホウ素化合物と有機ハロゲン化物または擬ハロゲン化物のクロスカップリングが関与します。 ピリジン-4-ボロン酸ピナコールエステルは、SMカップリング反応において優れたホウ素試薬として役立ちます 。その利点には、穏やかな反応条件、官能基耐性、および環境適合性があります。研究者は、この化合物を用いて、さまざまなアリール-アリール、ヘテロアリール-アリール、およびアルキル-アリール結合を合成することに成功しています。
DYRK1A阻害剤
DYRK1A(デュアル特異性チロシンリン酸化調節キナーゼ1A)は、細胞シグナル伝達経路において重要な役割を果たしています。 ピリジン-4-ボロン酸ピナコールエステルは、DYRK1A阻害剤として作用する新規ピリダジノ[4,5-b]インドール-4-オンおよびピリダジン-3(2H)-オンアナログの合成に使用されてきました 。これらの化合物は、神経変性疾患や癌の治療に期待されています。
ヒドロメチル化と全合成
ピナコールボロン酸エステル、を含む私たちの化合物のプロト脱ホウ素化は、有機合成において貴重な戦略です。研究者は、ピナコールボロン酸エステルを用いたヒドロメチル化シーケンスを適用して、複雑な分子にアクセスしてきました。 特に、このアプローチは、δ-®-コニセインおよびインドリジジン209Bなどの天然物の形式的全合成に使用されています .
有機合成におけるビルディングブロック
ピナコールボロン酸エステル、を含む私たちの化合物は、有機化学において汎用性の高いビルディングブロックとして役立ちます。 これらの安定性、調製容易性、およびさまざまな官能基との適合性は、複雑な分子を構築するための貴重な中間体となっています 。研究者は、アリール化、アリル化、およびメタセシス反応を含む、さまざまな変換においてこれらのエステルを使用してきました。
将来の方向性
The increased stability of boronic esters like “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” presents new challenges, considering the removal of the boron moiety at the end of a sequence if required . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored , indicating potential areas for future research.
作用機序
Target of Action
The primary target of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including the ph of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
特性
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-15-11(9-10)16(5)6;/h7-9H,1-6H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBILTNLBMDRGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)

![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)
![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)





